molecular formula C15H18N4O3 B2619592 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1171613-29-8

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2619592
CAS No.: 1171613-29-8
M. Wt: 302.334
InChI Key: WNCNQAZINSWTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic compound featuring a complex structure with multiple heterocyclic rings, including a 1,3,4-oxadiazole and an isoxazole, linked through a piperidine carboxamide core. This specific architecture places it within a class of chemicals known for their significant potential in medicinal chemistry research. Compounds containing the 1,3,4-oxadiazole moiety are recognized as privileged structures in drug discovery and have been extensively studied for a wide spectrum of biological activities . The integration of the 5-methylisoxazol-3-yl group further enhances its profile as a valuable scaffold for investigating novel bioactive agents. The primary research applications of this compound are derived from the known properties of its structural components. Heterocyclic compounds containing the 1,3,4-oxadiazole nucleus are frequently investigated for their antimicrobial properties . The rise in drug-resistant bacterial and fungal strains has intensified the search for new chemical entities with antimicrobial activity, and alkaloid-like heterocyclic compounds are considered a promising avenue for this research . The mechanism of action for such compounds often involves the disruption of critical cellular processes in pathogens. While the specific mechanism for this compound requires empirical validation, research on analogous structures suggests potential modes of action including the inhibition of nucleic acid synthesis, effects on bacterial cell membrane permeability, and the inhibition of efflux pumps that contribute to multidrug resistance . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9-8-12(18-22-9)15(20)19-6-4-11(5-7-19)14-17-16-13(21-14)10-2-3-10/h8,10-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCNQAZINSWTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, a derivative of oxadiazole and piperidine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of 252.29 g/mol. The structure features a piperidine ring substituted with a 1,3,4-oxadiazole moiety and a methylisoxazole group, which contribute to its biological activity.

Research indicates that compounds containing the oxadiazole and piperidine structures exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with oxadiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition comparable to standard antibiotics .
  • Acetylcholinesterase Inhibition : Some derivatives have been identified as potent acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown .
  • Antitubercular Activity : Certain oxadiazole derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Compound Target Organism/Enzyme IC50/Activity Level
Antibacterial5-(piperidin-4-yl)-1,3,4-oxadiazoleS. aureus, E. coliMIC = 8–16 µM
Acetylcholinesterase Inhibitor5-{1-[4-chlorophenyl]sulfonyl}-piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleAcetylcholinesteraseIC50 = 0.63 µM
AntitubercularVarious oxadiazole derivativesM. tuberculosisMIC = 4–8 µM

Case Studies

  • Antimicrobial Screening : A study conducted by Dhumal et al. (2016) assessed various oxadiazole derivatives against multiple bacterial strains. The most active compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
  • Neuroprotective Effects : Research has indicated that certain piperidine-based compounds can provide neuroprotection in animal models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter levels and protection against oxidative stress .
  • In Silico Studies : Molecular docking studies have been performed to predict the binding affinities of these compounds to various biological targets. These studies help in understanding how structural changes influence biological activity and guide future synthesis efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Replacements

Key structural analogues include compounds where the oxadiazole or isoxazole groups are replaced with other heterocycles, such as triazoles or pyrazoles. For example:

  • Compound A : Replaces the oxadiazole with a 1,2,4-triazole (as seen in RSC Medicinal Chemistry syntheses) . This substitution reduces metabolic stability but may enhance solubility due to increased polarity.
  • Compound B : Substitutes the isoxazole with a pyrazole, altering electronic properties and binding affinity to hydrophobic pockets in target proteins.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Structural Feature
Target Compound 342.38 2.1 0.15 1,3,4-Oxadiazole, Isoxazole
Compound A (Triazole) 345.40 1.8 0.30 1,2,4-Triazole, Isoxazole
Compound B (Pyrazole) 340.36 2.5 0.10 1,3,4-Oxadiazole, Pyrazole
Methodological Considerations in Similarity Assessment

Studies highlight that compound similarity evaluations depend critically on the chosen metric. For instance:

  • Tanimoto Coefficient : Structural similarity between the target compound and Compound A is moderate (0.65), whereas dissimilarity-based virtual screening identifies Compound B as a closer functional match due to shared hydrophobicity .
  • Functional Similarity : Spectrofluorometry and tensiometry (as used in quaternary ammonium compound studies) may yield divergent results when applied to heterocyclic systems, emphasizing the need for multi-method validation .

Research Findings and Contradictions

  • Divergent Similarity Rankings : While structural algorithms prioritize oxadiazole-containing analogues, functional assays highlight pyrazole derivatives as more potent in vivo, underscoring the limitations of single-method comparisons .
  • Synthetic Feasibility : The target compound’s cyclopropyl-oxadiazole synthesis requires harsh conditions (e.g., HCl/dioxane), whereas triazole analogues (e.g., Compound A) are synthesized under milder protocols, affecting scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.